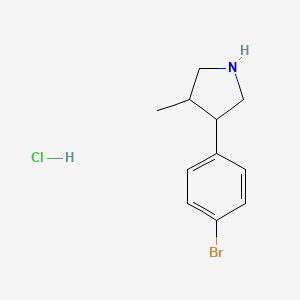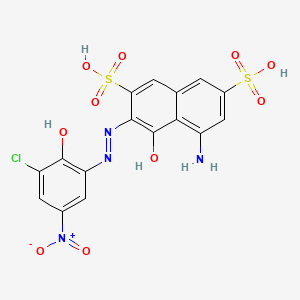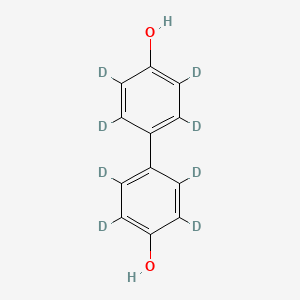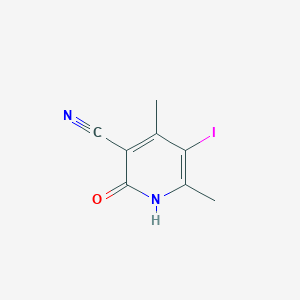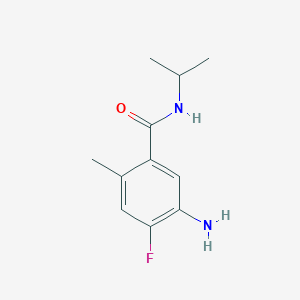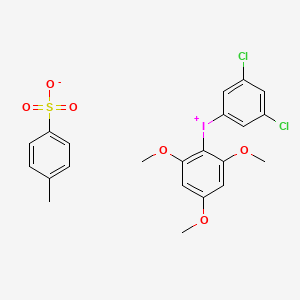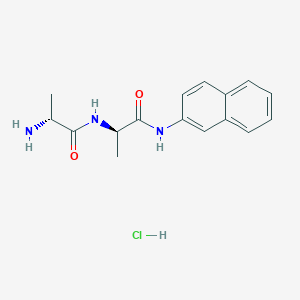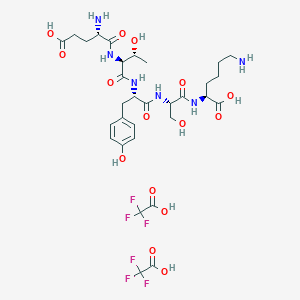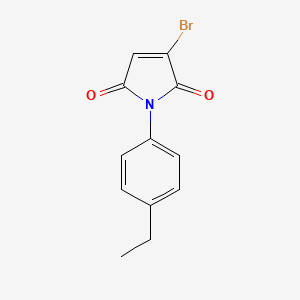
3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione, also known as 3-BEPPD, is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a pyrrole ring with a bromo substituent at the 3-position and an ethylphenyl substituent at the 1-position. Its unique properties have made it a valuable tool for research in a variety of fields, such as organic synthesis, medicinal chemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Inhibitors of Glycolic Acid Oxidase
Compounds structurally related to "3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione" have been studied as inhibitors of glycolic acid oxidase (GAO). These inhibitors can be significant in reducing urinary oxalate levels, which is beneficial for conditions such as hyperoxaluria. The effectiveness of these inhibitors has been demonstrated in both in vitro and in vivo studies, showing promise for therapeutic applications (Rooney et al., 1983).
Luminescent Polymers
Derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione have been used in the synthesis of highly luminescent polymers. These polymers exhibit strong fluorescence and high quantum yields, making them suitable for various applications in optoelectronics and sensory materials (Zhang & Tieke, 2008).
Antimicrobial Activity
Certain derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione have shown promising antimicrobial activities, particularly against fungal pathogens. These compounds offer potential as novel fungicides, with studies highlighting their effectiveness in inhibiting a broad spectrum of fungi (Cvetković et al., 2019).
Corrosion Inhibitors
Pyrrolo[2,5-d] derivatives have been investigated for their application as corrosion inhibitors for carbon steel in acidic environments. These studies have shown that such compounds can effectively protect metal surfaces from corrosion, indicating their utility in industrial applications (Zarrouk et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-1-(4-ethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-8-3-5-9(6-4-8)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEYDUFGTSKKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



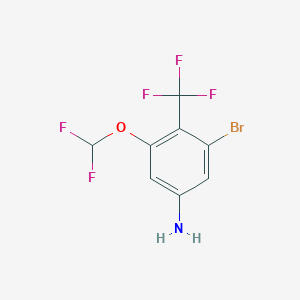
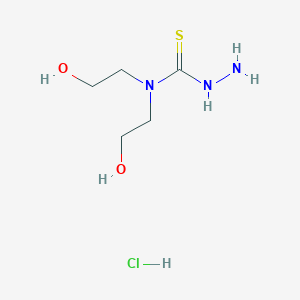
![Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1450694.png)
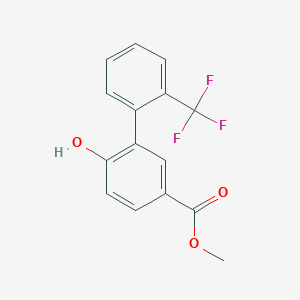
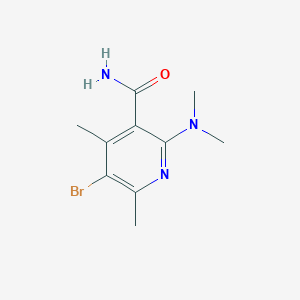
![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)
